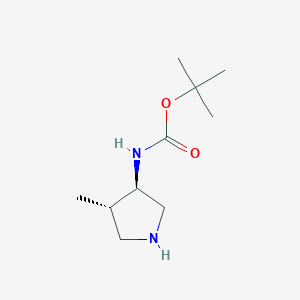

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKITXDSDJGOXPN-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107610-73-1 | |

| Record name | rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate (CAS 1334481-84-3)

This guide provides a comprehensive technical overview of tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its specific stereochemistry and the presence of a Boc-protected amine make it a valuable building block for the synthesis of complex bioactive molecules.[1] This document will delve into its chemical and physical properties, provide a detailed synthetic methodology, explore its applications, and outline essential safety protocols.

Core Molecular Attributes and Physicochemical Properties

This compound is a white to off-white solid at room temperature. The molecule's structure, characterized by a trans-configuration of the methyl and carbamate groups on the pyrrolidine ring, is crucial for its utility in stereospecific synthesis.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in common organic solvents and allows for controlled deprotection in subsequent synthetic steps.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1334481-84-3 | [2] |

| Molecular Formula | C10H20N2O2 | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | ≥97% (typical) | [3] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | Inferred from structural properties |

Synthesis and Elucidation of Structure

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A general and plausible synthetic approach starts from a suitable chiral precursor, followed by the introduction of the amine and its subsequent protection.

Illustrative Synthetic Workflow

Sources

The Indispensable Scaffold: A Technical Guide to Chiral Pyrrolidine Building Blocks in Medicinal Chemistry

Introduction: In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within the medicinal chemist's toolkit, certain structural motifs consistently emerge as "privileged scaffolds" – frameworks that exhibit a remarkable propensity for binding to diverse biological targets. Among these, the chiral pyrrolidine ring stands out as a cornerstone of contemporary pharmaceutical design. Its unique conformational constraints, stereochemical richness, and ability to engage in a multitude of intermolecular interactions have cemented its status as an indispensable building block in the synthesis of a wide array of therapeutic agents. Recent statistics underscore this importance, with the pyrrolidine nucleus ranking as one of the most prevalent five-membered nitrogen heterocycles in drugs approved by the United States Food and Drug Administration (FDA)[1].

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of chiral pyrrolidine building blocks. Moving beyond a mere catalog of compounds, this guide delves into the causality behind synthetic strategies, offers field-proven insights into their applications, and provides detailed, actionable protocols for the synthesis of key intermediates. We will explore the fundamental principles that render this scaffold so effective, dissect stereoselective synthetic methodologies, and examine its role in the development of groundbreaking medicines across various therapeutic areas.

The Strategic Advantage of the Pyrrolidine Ring: A Structural and Physicochemical Perspective

The utility of the pyrrolidine scaffold in drug design is not coincidental; it is a direct consequence of its inherent structural and physicochemical properties. The five-membered ring's non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity interactions with the complex topographies of protein binding sites[2][3]. This "pseudorotation" allows the substituents on the ring to adopt specific spatial orientations, which can be fine-tuned to optimize binding to the target receptor[2][3].

Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key hydrogen bond acceptor, while also providing a convenient handle for further functionalization[1]. The stereogenic centers that are readily introduced onto the pyrrolidine ring are perhaps its most crucial feature. The precise spatial arrangement of substituents is often the determining factor for a drug's biological activity and selectivity, as enantiomers can exhibit vastly different pharmacological profiles[1][2][3].

The natural amino acid L-proline, with its inherent chirality and pyrrolidine ring, represents a foundational and readily available starting material for the synthesis of a vast library of chiral pyrrolidine building blocks[4]. Its derivatives have not only been incorporated into numerous drugs but have also revolutionized the field of asymmetric organocatalysis, providing a powerful tool for the stereocontrolled synthesis of complex molecules.

Core Synthetic Strategies for Asymmetric Pyrrolidine Construction

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of a plethora of sophisticated and highly stereoselective synthetic methodologies. These strategies can be broadly categorized into two main approaches: the functionalization of pre-existing chiral pyrrolidine rings (chiral pool synthesis) and the de novo construction of the pyrrolidine ring with concomitant control of stereochemistry.

The Chiral Pool Approach: Leveraging Nature's Starting Materials

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds readily available from natural sources. L-proline and its derivatives, such as 4-hydroxy-L-proline, are exemplary starting materials for this approach[5][6].

The carboxylic acid and secondary amine functionalities of proline provide versatile handles for a wide range of chemical transformations. For instance, the reduction of the carboxylic acid to an alcohol yields prolinol, a key precursor for many catalysts and pharmaceutical intermediates[5][6]. The stereocenters of the starting material are retained throughout the synthetic sequence, ensuring the chirality of the final product.

Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline

This protocol outlines the reduction of L-proline to (S)-prolinol using lithium aluminum hydride (LiAlH₄), a common and effective method for this transformation[5][6].

Materials:

-

L-Proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ in anhydrous THF.

-

Addition of L-Proline: A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

-

Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential and dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Work-up: The resulting white precipitate is filtered off and washed thoroughly with THF. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol.

-

Purification: The crude product can be purified by distillation under reduced pressure or by crystallization to afford pure (S)-prolinol.

De Novo Asymmetric Synthesis: Building the Ring with Stereocontrol

De novo approaches offer greater flexibility in the design and synthesis of highly substituted and structurally diverse pyrrolidines. Among the most powerful methods for the asymmetric construction of the pyrrolidine ring is the [3+2] cycloaddition reaction.

The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a highly convergent and stereoselective method for the synthesis of substituted pyrrolidines[7][8]. The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts or by employing chiral auxiliaries on either the dipole or the dipolarophile[9].

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

This protocol provides a general procedure for the silver-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide generated from an α-amino ester with an electron-deficient alkene[9].

Materials:

-

N-benzylglycine methyl ester

-

Silver acetate (AgOAc)

-

Chiral phosphine ligand (e.g., (R)-BINAP)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Electron-deficient alkene (e.g., dimethyl maleate)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, silver acetate and the chiral phosphine ligand are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 30 minutes to form the chiral silver catalyst complex.

-

Reaction Setup: To the catalyst solution, the electron-deficient alkene, N-benzylglycine methyl ester, and triethylamine are added sequentially.

-

Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature) until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched pyrrolidine derivative.

Applications of Chiral Pyrrolidine Building Blocks in Medicinal Chemistry

The versatility of the chiral pyrrolidine scaffold is evident in its widespread presence in a diverse range of FDA-approved drugs. The following sections will highlight key therapeutic areas where these building blocks have made a significant impact, complete with mechanistic insights and structure-activity relationship (SAR) data where available.

Antidiabetic Agents: The Rise of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Type 2 diabetes is a global health crisis, and the development of effective and well-tolerated therapies is a major focus of pharmaceutical research. DPP-4 inhibitors, also known as "gliptins," have emerged as a valuable class of oral antihyperglycemic agents. These drugs work by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By prolonging the action of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.

Many of the most successful DPP-4 inhibitors feature a chiral pyrrolidine core, which plays a crucial role in their binding to the active site of the enzyme. The pyrrolidine ring often mimics the proline residue of the natural substrates of DPP-4[10].

Vildagliptin and Saxagliptin are potent and selective DPP-4 inhibitors that incorporate a cyanopyrrolidine moiety. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, leading to potent inhibition[10]. The stereochemistry of the pyrrolidine ring is critical for optimal binding and inhibitory activity.

| DPP-4 Inhibitor | Structure | IC₅₀ (nM) | Selectivity vs. DPP-8/DPP-9 |

| Vildagliptin | (Structure of Vildagliptin) | ~2.5 | >200-fold |

| Saxagliptin | (Structure of Saxagliptin) | ~1.3 | >400-fold |

| Sitagliptin | (Structure of Sitagliptin) | ~19 | >2600-fold |

Data compiled from various sources for illustrative purposes.

Logical Relationship: Mechanism of DPP-4 Inhibition by Pyrrolidine-based Drugs

Caption: Pyrrolidine-based DPP-4 inhibitors bind to the S1 pocket, while a reactive group forms a bond with the catalytic serine.

Antiviral Therapy: Targeting HIV Entry with CCR5 Antagonists

The fight against HIV/AIDS has been revolutionized by the development of antiretroviral therapies. One of the key strategies to combat HIV is to block its entry into host cells. HIV-1 utilizes the CD4 receptor and a coreceptor, either CCR5 or CXCR4, to gain entry into T-cells. Small molecule antagonists of the CCR5 receptor can effectively block the entry of CCR5-tropic HIV strains, which are the predominant strains transmitted sexually[2].

Several potent and orally bioavailable CCR5 antagonists are based on a 1,3,4-trisubstituted pyrrolidine scaffold. The substituents on the pyrrolidine ring are meticulously optimized to achieve high-affinity binding to the CCR5 receptor and potent anti-HIV activity[11][12].

The development of pyrrolidine-based CCR5 antagonists has been guided by extensive SAR studies. These studies have revealed that:

-

The stereochemistry of the substituents on the pyrrolidine ring is critical for potent CCR5 binding.

-

The nature of the substituent at the 1-position of the pyrrolidine ring significantly influences antiviral activity and pharmacokinetic properties.

-

The substituents at the 3- and 4-positions are crucial for establishing key interactions within the binding pocket of the CCR5 receptor.

Experimental Workflow: Screening for CCR5 Antagonist Activity

Caption: A typical workflow for the discovery and optimization of pyrrolidine-based CCR5 antagonists.

The Future of Chiral Pyrrolidines in Drug Discovery

The impact of chiral pyrrolidine building blocks on medicinal chemistry is undeniable and continues to grow. The ongoing exploration of novel synthetic methodologies, including biocatalytic and flow chemistry approaches, promises to provide even more efficient and sustainable access to a wider array of these valuable scaffolds[13][14].

Furthermore, the strategic incorporation of fluorine atoms into the pyrrolidine ring is an emerging area of interest. Fluorinated proline analogs can exhibit unique conformational preferences and altered physicochemical properties, which can be exploited to enhance binding affinity, metabolic stability, and cell permeability of drug candidates[15][16][17][18].

As our understanding of disease biology deepens and new therapeutic targets are identified, the demand for innovative and effective small molecule drugs will only increase. The chiral pyrrolidine scaffold, with its proven track record and immense potential for further derivatization, is poised to remain at the forefront of these drug discovery efforts for years to come.

References

-

A one-pot photoenzymatic synthesis route for N-Boc-3-amino/hydroxy-pyrrolidine and N-Boc-4-amino/hydroxy-azepane. Journal of Organic Chemistry. [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

-

Overview of enzymatic cascades for the synthesis of chiral substituted... ResearchGate. [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]

-

Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. NIH National Library of Medicine. [Link]

-

Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. NIH National Library of Medicine. [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. [Link]

-

Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. ResearchGate. [Link]

-

Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions. E-Thesis. [Link]

-

1,3,4-Trisubstituted Pyrrolidine CCR5 Receptor Antagonists. Part 2: Lead Optimization Affording Selective, Orally Bioavailable Compounds With Potent anti-HIV Activity. PubMed. [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

-

A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. NIH National Library of Medicine. [Link]

-

Proline and proline-derived organocatalysts in the synthesis of heterocycles. ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]

-

1,3,4-Trisubstituted Pyrrolidine CCR5 Receptor Antagonists. Part 2: Lead Optimization Affording Selective, Orally Bioavailable Compounds With Potent anti-HIV Activity. PubMed. [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. [Link]

- Process for preparing optically pure 3-hydroxy-pyrrolidine.

-

Synthesis of 2,5-Disubstituted Pyrrolidine Alkaloids via A One-Pot Cascade Using Transaminase and Reductive Aminase Biocatalysts. ResearchGate. [Link]

-

Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ACS Publications. [Link]

-

Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. Bentham Science. [Link]

-

A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

-

IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH National Library of Medicine. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PubMed Central. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

-

Pharmacoinformatics Profiling and Dynamic Studies of Selected Compounds Acting as Potential Inhibitors against DPP4 Enzyme. Oriental Journal of Chemistry. [Link]

Sources

- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 8. enamine.net [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 2: lead optimization affording selective, orally bioavailable compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous structural confirmation and quality assessment of this chiral pyrrolidine derivative. The strategic integration of a methyl group and a bulky tert-butoxycarbonyl (Boc) protecting group presents a unique spectroscopic signature that is critical for its application in synthetic chemistry.

Introduction to the Molecular Scaffold and Spectroscopic Significance

This compound is a chiral building block of significant interest in medicinal chemistry.[1] The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and the specific stereochemistry—(3R,4S)—can be crucial for target engagement and pharmacological activity.[2] Spectroscopic analysis is, therefore, not merely a routine characterization but a fundamental necessity to ensure stereochemical integrity and purity, which are paramount in the drug discovery pipeline. This guide will provide a detailed, predictive analysis of the key spectroscopic features of this molecule, drawing upon established principles and comparative data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3] For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrrolidine ring, the methyl substituent, and the tert-butyl protecting group. The chemical shifts and coupling patterns are highly dependent on the stereochemical arrangement.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-N (carbamate) | 4.5 - 5.5 | br s | - |

| H-3 | 3.8 - 4.2 | m | - |

| H-2a, H-2b | 3.0 - 3.6 | m | - |

| H-5a, H-5b | 2.8 - 3.4 | m | - |

| H-4 | 2.2 - 2.6 | m | - |

| C(CH₃)₃ | ~1.45 | s | - |

| CH₃ | 0.9 - 1.1 | d | ~7.0 |

Causality Behind Predictions: The broad singlet for the carbamate N-H proton is typical and its chemical shift can be concentration-dependent. The protons on the pyrrolidine ring (H-2, H-3, H-4, H-5) are expected to appear as complex multiplets due to diastereotopicity and spin-spin coupling. The chemical shifts of protons on substituted pyrrolidine rings generally fall within the δ 3.1–3.6 ppm range.[2] The methyl group, being on a chiral center, will appear as a doublet. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet around 1.45 ppm, a characteristic signal for the Boc-protecting group.[4]

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbamate) | ~155 |

| C(CH₃)₃ | ~80 |

| C-3 | 55 - 60 |

| C-2 | 50 - 55 |

| C-5 | 45 - 50 |

| C-4 | 35 - 40 |

| C(CH₃)₃ | ~28 |

| CH₃ | 15 - 20 |

Expert Interpretation: The carbonyl carbon of the carbamate is expected to be the most downfield signal. The quaternary carbon of the tert-butyl group appears around 80 ppm. The carbons of the pyrrolidine ring will have distinct chemical shifts reflecting their substitution pattern. The methyl group will be the most upfield signal. These predictions are based on typical values for Boc-protected amines and substituted pyrrolidines.[4][5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H stretch | Carbamate |

| 2850-3000 | C-H stretch | Aliphatic |

| ~1700 | C=O stretch | Carbamate |

| ~1520 | N-H bend | Carbamate |

| 1160-1250 | C-O stretch | Carbamate |

Self-Validating System: The presence of a strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the Boc-protecting group.[6] The N-H stretch of the carbamate will appear as a relatively broad band around 3350 cm⁻¹. The combination of these bands provides strong evidence for the presence of the carbamate functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Ion |

| 201.16 | [M+H]⁺ |

| 145.12 | [M - C₄H₈ + H]⁺ |

| 101.10 | [M - Boc + H]⁺ |

Trustworthiness of Data: The observation of the protonated molecular ion ([M+H]⁺) at m/z 201.16 would confirm the molecular formula C₁₀H₂₀N₂O₂. Common fragmentation pathways for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The presence of fragments at m/z 145.12 and 101.10 would be highly characteristic of this structural motif.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled sequence. A 45° pulse angle, a 2-second relaxation delay, and 1024 scans are typically sufficient.

-

Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C.[7]

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Visualizations

Figure 1: Annotated structure of this compound.

Figure 2: General experimental workflow for spectroscopic analysis.

References

- BenchChem. A Comparative Spectroscopic Analysis of Substituted Pyrrolidine Regioisomers.

- ChemicalBook. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum.

- Supporting Information.

- BenchChem. tert-Butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate.

- VWR. tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate (C007B-422744).

- BenchChem. This compound | 1334481-84-3.

- ChemScene. tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate hydrochloride.

- ResearchGate. (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.

- NIH. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC.

- National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook.

- NIH. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC.

- RSC Publishing. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst.

- ResearchGate. FT-IR spectrum of tert-butyl... | Download Scientific Diagram.

- CHIRALEN. tert-Butyl methyl((3R,4R)-4-methylpyrrolidin-3-yl)carbamate.

- BLDpharm. 2173637-29-9|tert-Butyl (3S,4R)-4-methylpyrrolidin-3-ylcarbamate hydrochloride.

- BLDpharm. 1932508-77-4|tert-Butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate.

- Vulcanchem. rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate.

- PubChem. tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate.

- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- BLDpharm. 107610-73-1|rel-tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate.

- Google Search. tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride.

- PubChem. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 6. rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate () for sale [vulcanchem.com]

- 7. utsouthwestern.edu [utsouthwestern.edu]

Navigating the Chiral Landscape: A Technical Guide to the Commercial Availability and Synthesis of Enantiomerically Pure 4-Methylpyrrolidin-3-amine

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of pharmaceutical development and molecular research, the demand for stereochemically pure building blocks is paramount. Among these, enantiopurified aminopyrrolidines represent a critical class of scaffolds due to their prevalence in a multitude of biologically active compounds. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the commercial availability and synthetic pathways to obtain enantiomerically pure (3S,4R)- and (3R,4S)-4-methylpyrrolidin-3-amine, a key intermediate for novel therapeutics.

The Strategic Importance of Chiral 4-Methylpyrrolidin-3-amine in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic rings, which is crucial for optimizing drug-target interactions.[3][4] The introduction of substituents, such as a methyl and an amine group on the pyrrolidine core, creates stereocenters. The specific spatial arrangement of these groups, i.e., the chirality, is often the determining factor for a compound's efficacy and safety, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][4][5]

Enantiomerically pure 4-methylpyrrolidin-3-amine, with its cis or trans relationship between the methyl and amine groups, offers a versatile platform for the synthesis of a new generation of therapeutics, particularly in the areas of oncology, virology, and neuroscience. The specific stereoisomer is often critical for binding to the target protein with high affinity and selectivity.

Commercial Availability: A Fragmented Landscape

A direct off-the-shelf commercial supply of enantiomerically pure 4-methylpyrrolidin-3-amine can be challenging to locate for researchers. While the racemic mixture is more readily available, the enantiopure forms are typically offered by a select group of specialized chemical suppliers, often on a custom synthesis basis.

The limited widespread availability of the parent compound is contrasted by the somewhat greater accessibility of its derivatives. For instance, compounds such as (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine are listed by some suppliers, indicating a synthetic capability within the industry for related chiral pyrrolidines.[6] This suggests that while not a stock item for many major suppliers, the synthesis of enantiopure 4-methylpyrrolidin-3-amine is feasible and can be commissioned.

Table 1: Representative Commercial Availability of Related Chiral Pyrrolidine Derivatives

| Compound Name | CAS Number | Typical Purity | Notes |

| (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine | 2343867-15-0 | >95% | Available from specialty chemical suppliers.[6] |

| (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine | Not available | Research grade | Listed by some suppliers for research purposes.[7] |

| Rel-(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine | 1152110-37-6 | Not specified | Listed in chemical databases.[8] |

Note: This table is for illustrative purposes and does not represent an exhaustive list of suppliers. Researchers are advised to conduct specific searches with CAS numbers for the most current availability.

The fragmented commercial landscape for the title compound necessitates a strong understanding of the synthetic routes to obtain it in an enantiomerically pure form.

Synthetic Strategies for Enantiopure 4-Methylpyrrolidin-3-amine

Given the challenges in direct procurement, a robust synthetic strategy is often the most practical approach for obtaining enantiomerically pure 4-methylpyrrolidin-3-amine. The two primary strategies are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis allows for the direct formation of the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolutions. Several powerful methods have been developed for the asymmetric synthesis of substituted pyrrolidines.

One effective approach is the diastereoselective conjugate addition of a chiral lithium amide to an appropriate α,β-unsaturated ester. This method allows for the stereocontrolled introduction of the amine functionality. The resulting product can then be cyclized and further modified to yield the target compound. This strategy has been successfully applied to the synthesis of related anti- and syn-3,4-substituted aminopyrrolidines.[9]

Another powerful technique involves the use of chiral pool starting materials , such as amino acids like L-proline, which possess inherent chirality.[2] These can be elaborated through a series of stereocontrolled reactions to introduce the desired substituents. For example, regio- and stereoselective epoxide opening strategies on proline-derived intermediates can be employed to install the vicinal amino and hydroxyl groups, with the latter being a precursor to the methyl group.[10][11]

Chiral Resolution: Separating a Racemic Mixture

Chiral resolution is a classical and often scalable method for obtaining enantiomerically pure compounds.[12] This approach involves the separation of a racemic mixture of 4-methylpyrrolidin-3-amine into its constituent enantiomers.

The most common method for resolving amines is through the formation of diastereomeric salts .[13] The racemic amine is treated with a chiral acid, known as a resolving agent, such as tartaric acid or mandelic acid.[13][14] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.[12][13] This difference in solubility allows for the separation of one diastereomer by fractional crystallization. The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a base.

Experimental Protocol: Chiral Resolution of Racemic 4-Methylpyrrolidin-3-amine with Tartaric Acid (Illustrative)

-

Salt Formation: Dissolve one equivalent of racemic 4-methylpyrrolidin-3-amine in a suitable solvent such as methanol or ethanol. To this solution, add a solution of 0.5 equivalents of L-(+)-tartaric acid in the same solvent.

-

Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress of the crystallization can be monitored by polarimetry.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Enantiomer Liberation: Suspend the isolated diastereomeric salt in water and add a strong base, such as sodium hydroxide, to deprotonate the amine.

-

Extraction: Extract the free amine into an organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 4-methylpyrrolidin-3-amine. The enantiomeric excess (e.e.) should be determined by chiral HPLC or NMR analysis using a chiral shift reagent.

-

Recovery of the Other Enantiomer: The mother liquor from the crystallization step contains the other diastereomeric salt. This can be treated in a similar manner to recover the other enantiomer.

For a more efficient process, the unwanted enantiomer can often be racemized and recycled, a process known as Resolution-Racemization-Recycle (RRR), which can theoretically increase the yield to 100%.

Conclusion

While the direct commercial availability of enantiomerically pure 4-methylpyrrolidin-3-amine is limited, this valuable building block is accessible to researchers through either custom synthesis from specialized suppliers or through well-established synthetic methodologies. Asymmetric synthesis offers an elegant and efficient route to the desired enantiomer, while chiral resolution provides a robust and scalable alternative. A thorough understanding of these synthetic strategies is essential for any research program that relies on this and other chiral amines for the discovery and development of new medicines.[5] The continued development of novel and efficient methods for the synthesis of such chiral building blocks will undoubtedly accelerate the pace of drug discovery.[2]

References

-

Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry. (2007). [Link]

-

Nagorski, R. W., & Brown, S. P. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 374(6571), 1143-1148. [Link]

-

Dal Piaz, V., & Giovannoni, M. P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Organic & Biomolecular Chemistry. (2007). [Link]

-

Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Semantic Scholar. [Link]

-

The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters. (2021). [Link]

-

The Essential Role of Chiral Amines in Drug Discovery and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (2022). [Link]

-

Parallel kinetic resolution of racemic amines using 3-N,N-diacylaminoquinazolin-4(3H)-ones. Chemical Communications. (2004). [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. (2020). [Link]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. (2017). [Link]

-

Chiral resolution. Wikipedia. [Link]

-

(3r,4s)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]. PubChem. [Link]

-

Kinetic resolution of racemic amines using provisional molecular chirality generated by spontaneous crystallization. Chemical Communications. (2011). [Link]

-

Rel-(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine. Chemsrc. [Link]

-

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-Pyrrolo[2,3-d]PyriMidin-4-AMine Dihydrochloride. Sandoo Pharma. [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

-

Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. Molecules. (2017). [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules. (2023). [Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. Buy (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine [smolecule.com]

- 8. CAS#:1152110-37-6 | Rel-(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine | Chemsrc [chemsrc.com]

- 9. sci-hub.st [sci-hub.st]

- 10. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. | Semantic Scholar [semanticscholar.org]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical reagent.

Introduction: Chemical Identity and Significance

This compound, with the CAS Number 1020059-42-3, is a chiral pyrrolidine derivative. Its structure features a synthetically versatile tert-butoxycarbonyl (Boc) protecting group on the amine functionality. The specific stereochemistry of the methyl and carbamate groups on the pyrrolidine ring is crucial for its application in the synthesis of targeted therapeutic agents, where precise three-dimensional orientation is paramount for biological activity. The stability of this molecule is, therefore, of utmost importance to ensure the purity and efficacy of downstream products.

Intrinsic Chemical Stability and Degradation Pathways

The stability of this compound is predominantly governed by the lability of the tert-butoxycarbonyl (Boc) protecting group. The pyrrolidine ring itself is a robust saturated heterocycle, generally stable under a wide range of conditions.

Acid-Catalyzed Degradation: The Primary Pathway of Concern

The Boc group is notoriously sensitive to acidic conditions, a property frequently exploited for its removal in organic synthesis.[1][2] The primary degradation pathway for this compound is the acid-catalyzed cleavage of the carbamate bond.[3]

The mechanism proceeds via protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine, (3R,4S)-4-methylpyrrolidin-3-amine, as a salt of the acid used.[4][5]

This degradation can be initiated by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and even by milder acidic conditions, especially with prolonged exposure or elevated temperatures.[6] The presence of acidic impurities in solvents or reagents can, therefore, compromise the stability of the compound.

Caption: Acid-catalyzed degradation pathway of the Boc-protected amine.

Stability Under Basic and Nucleophilic Conditions

The Boc group is generally stable to basic and nucleophilic conditions, which is a key attribute for its use as a protecting group.[2][7] Therefore, this compound is not expected to degrade significantly in the presence of common bases such as hydroxides, carbonates, or amines under typical storage and handling conditions.

Thermal and Photolytic Stability

Oxidative Stability

The molecule does not contain functional groups that are highly susceptible to oxidation under normal storage conditions. However, strong oxidizing agents should be avoided as they can potentially lead to degradation.[9]

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers suggest room temperature storage is also acceptable.[10][11] | Lower temperatures slow down potential degradation processes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and acidic gases (like CO2) which could potentially contribute to slow degradation over time. |

| Container | Keep in a tightly sealed, original container. | Prevents contamination and exposure to moisture and air.[1][12] |

| Light | Protect from light. | Avoids potential photolytic degradation. |

| Incompatibilities | Avoid strong acids and strong oxidizing agents.[9] | Prevents acid-catalyzed deprotection and oxidative degradation. |

Experimental Protocol for Stability Assessment: A Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[12][13] The following protocol outlines a typical approach for this compound.

Caption: Workflow for a forced degradation study.

Materials and Reagents

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV and/or Mass Spectrometry (MS) detector

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in acetonitrile.

-

Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

-

Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a sample in acetonitrile for analysis.

-

Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve a sample in acetonitrile for analysis.

-

Analysis: Analyze all samples, including an untreated control, by Reverse-Phase HPLC (RP-HPLC).[8]

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient would be 5-95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm and/or MS detection to identify degradation products.

-

Conclusion

The primary stability concern for this compound is its susceptibility to acid-catalyzed degradation, which results in the cleavage of the Boc protecting group. The compound exhibits good stability under basic, neutral, and mild oxidative conditions. For optimal long-term preservation of its purity and integrity, it is imperative to store the compound in a cool, dry, and inert environment, protected from light and incompatible acidic materials. The implementation of systematic stability studies, such as the forced degradation protocol outlined herein, is crucial for a comprehensive understanding of its degradation profile and for the development of robust analytical methods in a drug development setting.

References

- Benchchem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.

-

Wikipedia. (2023, December 2). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- Benchchem. (n.d.). HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide.

- Mohapatra, D. K., & Durugkar, K. A. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28.

- Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Jones, T. H., et al. (2008). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 12(4), 675-679.

- Li, B., et al. (2006). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. The Journal of Organic Chemistry, 71(24), 9045-9050.

- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.

- Shinde, N., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

- Perret, A., et al. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE, 11(11), e0165401.

- Scherer, M. M., et al. (2000). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 19(10), 2483-2490.

- Wang, Y., et al. (2015). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Structural Chemistry, 26(5-6), 1547-1556.

-

Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

-

Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]

-

PubChem. (n.d.). (R)-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate. Retrieved from [Link]

- Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [dr.lib.iastate.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Methodological & Application

Synthesis of Janus Kinase (JAK) Inhibitors Utilizing Chiral Pyrrolidine Scaffolds: An Application Note and Protocol Guide

Introduction: The Strategic Importance of Chiral Pyrrolidines in JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway.[1][2] This pathway is the primary signaling mechanism for a multitude of cytokines and growth factors, playing a central role in immune responses, hematopoiesis, and cellular proliferation.[3] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms, making JAKs highly attractive therapeutic targets.[4][5]

The development of small molecule JAK inhibitors has revolutionized the treatment landscape for these diseases.[6] A key architectural feature in many potent and selective JAK inhibitors is the presence of a chiral pyrrolidine scaffold.[7] The stereochemistry of this five-membered nitrogen-containing heterocycle is often critical for establishing precise, high-affinity interactions with the ATP-binding site of the target JAK isoform.[8][9] The non-planar, three-dimensional nature of the pyrrolidine ring allows for the presentation of substituents in well-defined spatial orientations, enabling optimal engagement with the kinase hinge region and surrounding residues. This stereochemical control is paramount for achieving both high potency and selectivity amongst the highly homologous JAK family members, thereby minimizing off-target effects.[10]

This technical guide provides a comprehensive overview of the synthesis of JAK inhibitors with a focus on the strategic incorporation of chiral pyrrolidine intermediates. We will delve into the mechanistic underpinnings of the JAK-STAT pathway, present a detailed, adaptable protocol for the asymmetric synthesis of a key chiral pyrrolidine building block, and discuss the critical aspects of purification, characterization, and safety.

The JAK-STAT Signaling Pathway: A Target for Therapeutic Intervention

The JAK-STAT signaling cascade provides a direct route for transmitting extracellular signals from cytokine and growth factor receptors to the nucleus, culminating in the modulation of gene expression.[11][12] The pathway is elegantly simple in its architecture, consisting of three core components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[13]

The canonical activation sequence is as follows:

-

Ligand Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor induces receptor dimerization, bringing the associated JAKs into close proximity.

-

JAK Activation: This proximity facilitates the trans-phosphorylation and activation of the JAKs.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of target genes involved in inflammation, immunity, and cell growth.[1]

The following diagram illustrates the key events in the JAK-STAT signaling pathway:

(Image of the reaction scheme: an aldehyde reacting with a nitroalkene in the presence of L-proline to form a chiral gamma-nitro aldehyde, which is then reduced and cyclized to form a chiral 3,4-disubstituted pyrrolidine)

Data Presentation: A Comparative Overview

The following table summarizes representative data for the synthesis of chiral pyrrolidines using various organocatalytic methods. This data is intended to provide a comparative overview of the efficacy of different catalysts and reaction conditions.

| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |

| L-Proline | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 95 | 95:5 | 20 | [14] |

| L-Proline | Propanal | β-nitrostyrene | CH₂Cl₂ | 48 | 96 | >95:5 | 78 | [14] |

| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Propanal | β-nitrostyrene | CH₂Cl₂ | 24 | 99 | 93:7 | 99 | [14] |

| Proline-thiourea bifunctional catalyst | Acetone | β-nitrostyrene | Toluene | 72 | 98 | - | 96 | [15] |

Characterization and Purity Analysis

The stereochemical purity of the synthesized chiral pyrrolidine is paramount and must be rigorously assessed. The following techniques are essential for the characterization and determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: These techniques are used to confirm the chemical structure and connectivity of the synthesized pyrrolidine. [16][17][18]The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework. For diastereomeric mixtures, distinct sets of signals will be observed for each diastereomer, allowing for the determination of the diastereomeric ratio by integration. [19]* Chiral NMR: The enantiomeric excess can be determined using NMR by employing a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent. [20]These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. [13][20][21]The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times. By comparing the peak areas of the two enantiomers in the sample chromatogram to a racemic standard, the enantiomeric excess can be accurately determined. [22]

Safety and Handling Precautions

The synthesis of chiral pyrrolidines involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood. [1][23]Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. [1][12][23][24]It should be handled under an inert atmosphere using syringe and cannula techniques.

-

Diethyl Ether: A highly flammable liquid and can form explosive peroxides upon exposure to air and light. [25][26][27]It should be stored in a tightly sealed container in a cool, dark, and well-ventilated area.

-

Nitroalkenes: These compounds can be toxic and are potential irritants. [10][28][29][30][31]Avoid inhalation of vapors and contact with skin and eyes.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It should be handled with care, and reactions should be quenched slowly and cautiously.

Always consult the Safety Data Sheet (SDS) for each reagent before use to be fully aware of its hazards and handling requirements. [21][24][32][33][34]

Conclusion

The strategic incorporation of chiral pyrrolidine scaffolds is a cornerstone of modern JAK inhibitor design, enabling the development of potent and selective therapeutics. The asymmetric synthesis of these key intermediates is a critical step in the drug discovery and development process. This guide has provided a comprehensive overview of the rationale, a detailed experimental protocol for a versatile chiral pyrrolidine building block, and essential information on characterization and safety. By leveraging these methodologies, researchers can confidently synthesize and evaluate novel pyrrolidine-based JAK inhibitors, paving the way for the next generation of treatments for a wide range of debilitating diseases.

References

- Vertex AI Search. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease.

- Wikipedia.

- Creative Diagnostics.

- Cusabio.

- PubMed Central.

- ACS Publications. Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition.

- Carl ROTH.

- Fisher Scientific. SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes.

- Chemos GmbH&Co.KG.

- CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS Diethyl Ether CAS No 60-29-7.

- Apollo Scientific. n-Butyllithium 2.5M solution in hexanes.

- Benchchem.

- Benchchem. A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.

- PubMed. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines.

- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

- PubMed.

- PubMed Central. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400....

- Cole-Parmer.

- RSC Publishing. Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes.

- ACS Publications. Discovery and Development of Janus Kinase (JAK)

- Benchchem.

- MDPI.

- Organic Syntheses. Asymmetric Michael Reaction of Aldehydes and Nitroalkenes - Yujiro Hayashi1*.

- ResearchGate.

- MDPI.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Sigma-Aldrich.

- University of Michigan.

- Sigma-Aldrich.

- LGC Standards.

- NIH. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.

- ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

- ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)....

- TCI Chemicals.

- ACS Publications. Discovery and Development of Janus Kinase (JAK)

- MDPI.

- Longdom Publishing.

- PubMed Central. A Comprehensive Overview of Globally Approved JAK Inhibitors.

- PubMed. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors.

- Springer. Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs.

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- MDPI. Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93.

- Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

Sources

- 1. enhs.uark.edu [enhs.uark.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. lgcstandards.com [lgcstandards.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. nmr.oxinst.com [nmr.oxinst.com]

- 19. rsc.org [rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. experts.umn.edu [experts.umn.edu]

- 23. fishersci.com [fishersci.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 25. carlroth.com [carlroth.com]

- 26. chemos.de [chemos.de]

- 27. cdhfinechemical.com [cdhfinechemical.com]

- 28. chemicalbook.com [chemicalbook.com]

- 29. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. tcichemicals.com [tcichemicals.com]

- 32. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (3R,4S)-4-Methylpyrrolidin-3-amine: A Detailed Guide for Researchers

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The precise three-dimensional arrangement of substituents on this five-membered nitrogen heterocycle is often critical for its pharmacological activity. (3R,4S)-4-methylpyrrolidin-3-amine, a chiral diamine, represents a valuable building block for the synthesis of complex molecules, including potent enzyme inhibitors and modulators of cellular pathways. Its stereochemically defined structure allows for specific interactions with biological targets, making its enantioselective synthesis a topic of significant interest to researchers in drug development.

This application note provides a comprehensive guide to the enantioselective synthesis of (3R,4S)-4-methylpyrrolidin-3-amine, offering a robust and well-established chemoenzymatic approach. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, step-by-step protocols for each reaction, and discuss the critical analytical techniques for ensuring the stereochemical purity of the final product.

Synthetic Strategy: A Chemoenzymatic Approach from the Chiral Pool

The synthesis of enantiomerically pure compounds can be broadly approached in two ways: asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity, or by resolution of a racemic mixture. This guide details a highly efficient strategy that combines classical organic synthesis with a key enzymatic resolution step to access the desired (3R,4S) stereochemistry with high fidelity.

Our retrosynthetic analysis identifies a key intermediate, a chiral cis-3-azido-4-hydroxypyrrolidine derivative, which can be obtained through the enzymatic resolution of a racemic mixture. This intermediate possesses the necessary stereocenters and functional groups for straightforward conversion to the target molecule.

Sources

Authored for Researchers, Scientists, and Drug Development Professionals by the Gemini Scientific Team

An Application Guide and Protocol for the Boc Deprotection of tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and orthogonal nature in the protection of amines.[1][2] Its removal is a critical step in the synthesis of complex molecules, particularly in pharmaceutical development where chiral intermediates like this compound are essential building blocks.[3] This document provides an in-depth guide to the acidic deprotection of this specific chiral pyrrolidine carbamate. It details the underlying chemical mechanism, presents a comparative analysis of common acidic reagents, offers validated experimental protocols, and shares field-proven insights for troubleshooting and reaction optimization.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc protecting group under acidic conditions is a reliable and well-understood transformation.[4] The process is an acid-catalyzed elimination reaction that proceeds through a series of distinct steps, ultimately liberating the free amine.[5]

The mechanism is as follows:

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[5][6][7]

-

Formation of a Tert-butyl Cation: This protonation destabilizes the Boc group, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][5]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][6] It is critical to perform this reaction in an open or well-vented system to prevent pressure buildup.[5][6]

-

Formation of the Amine Salt: The newly liberated amine is immediately protonated by the excess acid present in the reaction medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.[5][6]

The tert-butyl cation generated can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or in some cases, alkylate other nucleophilic sites on the substrate.[6][7][8] To mitigate this potential side reaction, especially with electron-rich substrates, a "scavenger" like anisole or thioanisole can be added to the reaction mixture.[1]

Comparative Analysis of Common Deprotection Reagents

The choice of acidic reagent is dictated by substrate compatibility, desired final salt form, and scale-up considerations. While TFA is a common choice, several alternatives offer distinct advantages.[7]

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 20-50% solution in Dichloromethane (DCM) or neat; 0°C to RT.[9][10] | Highly effective and fast; volatile, making for easy removal under vacuum.[5] | Corrosive, toxic, and poses environmental persistence concerns; can be aggressive towards other acid-labile groups.[7] |

| Hydrochloric Acid (HCl) | 4M solution in 1,4-dioxane or ethyl acetate; RT.[9] | Forms a hydrochloride salt which often precipitates, simplifying isolation by filtration; less volatile and more economical than TFA.[9][11] | Can be less effective for sterically hindered substrates; requires anhydrous conditions for optimal performance. |